molecular formula C6H13NO2 B12417822 6-Aminocaproic acid-d10

6-Aminocaproic acid-d10

Cat. No.: B12417822
M. Wt: 141.23 g/mol
InChI Key: SLXKOJJOQWFEFD-YXALHFAPSA-N
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Description

6-Aminocaproic acid-d10 is a deuterium-labeled derivative of 6-Aminocaproic acid, which is a monoamino carboxylic acid. This compound is primarily known for its potent antifibrinolytic properties, making it an effective inhibitor of plasmin and plasminogen . The deuterium labeling in this compound is used to trace and study the compound’s behavior in various biochemical processes.

Chemical Reactions Analysis

6-Aminocaproic acid-d10 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a nitro group.

    Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol group.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace the amino or carboxylic groups.

    Hydrolysis: The compound can undergo hydrolysis to break down into smaller molecules.

Mechanism of Action

6-Aminocaproic acid-d10 exerts its effects by binding reversibly to the kringle domain of plasminogen. This binding blocks the activation of plasminogen to plasmin, thereby inhibiting fibrinolysis and reducing bleeding . The molecular targets involved include plasminogen and fibrin, which are crucial in the clotting process.

Comparison with Similar Compounds

6-Aminocaproic acid-d10 is similar to other compounds like:

The uniqueness of this compound lies in its deuterium labeling, which allows for detailed tracing and analysis in biochemical studies.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

141.23 g/mol

IUPAC Name

6-amino-2,2,3,3,4,4,5,5,6,6-decadeuteriohexanoic acid

InChI

InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D2

InChI Key

SLXKOJJOQWFEFD-YXALHFAPSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N

Canonical SMILES

C(CCC(=O)O)CCN

Origin of Product

United States

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